![molecular formula C19H18N4O3 B14204958 N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide CAS No. 833452-28-1](/img/structure/B14204958.png)
N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide is a chemical compound that features a piperidine ring substituted with a nitropyridine group and a phenylprop-2-ynamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide typically involves multi-step organic reactionsThe final step involves coupling the piperidine derivative with a phenylprop-2-ynamide moiety under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring .
科学的研究の応用
N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide involves its interaction with specific molecular targets. The nitropyridine group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
1-(3-Nitropyridin-2-yl)piperidin-4-ol: Similar structure but with a hydroxyl group instead of the phenylprop-2-ynamide moiety.
N-(1-Methylpiperidin-4-yl)-3-nitropyridin-2-amine: Contains a methyl group on the piperidine ring and an amine group instead of the phenylprop-2-ynamide moiety.
Uniqueness
N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide is unique due to its combination of a nitropyridine group and a phenylprop-2-ynamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
833452-28-1 |
|---|---|
分子式 |
C19H18N4O3 |
分子量 |
350.4 g/mol |
IUPAC名 |
N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C19H18N4O3/c24-18(9-8-15-5-2-1-3-6-15)21-16-10-13-22(14-11-16)19-17(23(25)26)7-4-12-20-19/h1-7,12,16H,10-11,13-14H2,(H,21,24) |
InChIキー |
HUDKCHSCJNHTSY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC(=O)C#CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


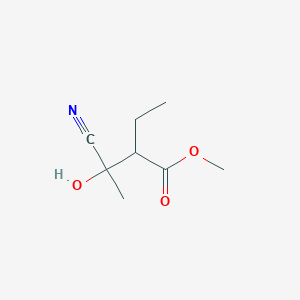
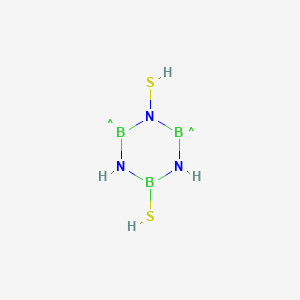
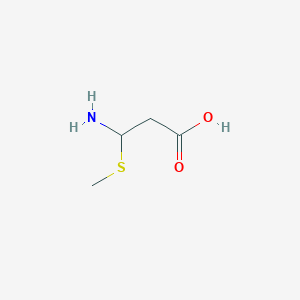
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
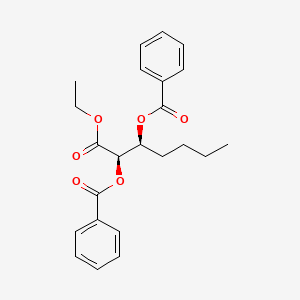
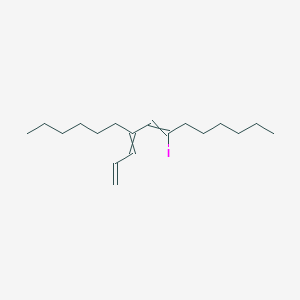
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)
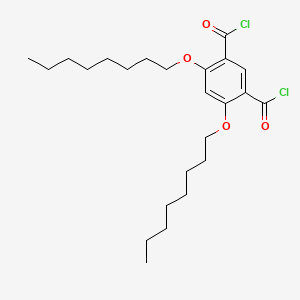
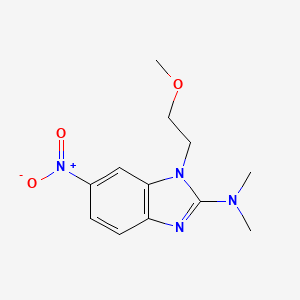
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)
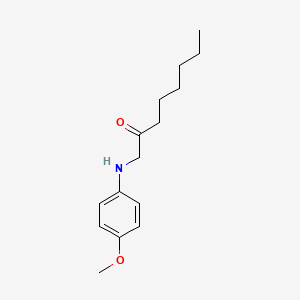
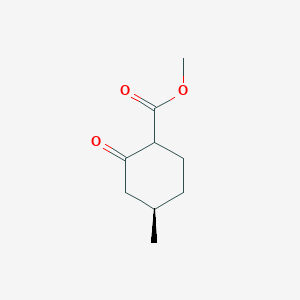
![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
